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Chaetoglobosin F -

Chaetoglobosin F

Catalog Number: EVT-1592670
CAS Number:
Molecular Formula: C32H38N2O5
Molecular Weight: 530.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chaetoglobosin F is a cytochalasan alkaloid found in Chaetomium globosum and Chaetomium subaffine. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle, an epoxide and a secondary alpha-hydroxy ketone.
Source

Chaetomium globosum is a filamentous fungus known for its ability to produce various secondary metabolites, including chaetoglobosins. The fermentation of this fungus in specific growth media allows for the extraction and purification of Chaetoglobosin F. Studies have shown that the compound can be isolated using techniques such as high-performance liquid chromatography combined with mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation .

Classification

Chaetoglobosin F is classified as a cyclic peptide and falls under the broader category of polyketides. It shares structural similarities with other chaetoglobosins but exhibits unique biological activities that differentiate it from its analogs. Its molecular formula is C₃₃H₄₀N₂O₆, indicating it contains multiple functional groups that contribute to its reactivity and biological effects .

Synthesis Analysis

Methods

The synthesis of Chaetoglobosin F typically involves the fermentation of Chaetomium globosum in a controlled environment. The process begins with culturing the fungus in a suitable medium, often comprising rice or other organic substrates. Following fermentation, the culture broth undergoes extraction using solvents such as ethyl acetate or methanol .

Technical Details

  1. Fermentation: The fungus is grown under static conditions at room temperature for an extended period (up to 45 days). This prolonged incubation allows for maximum metabolite production.
  2. Extraction: After fermentation, the culture broth is extracted multiple times with organic solvents. The extracts are then concentrated under reduced pressure.
  3. Purification: The crude extract is purified using techniques such as column chromatography and high-performance liquid chromatography. This step is crucial for isolating pure Chaetoglobosin F from other metabolites present in the extract .
Molecular Structure Analysis

Structure

The molecular structure of Chaetoglobosin F features a complex arrangement of carbon rings and functional groups that contribute to its biological activity. The compound consists of a core cyclic structure typical of chaetoglobosins, characterized by specific stereochemistry around its chiral centers.

Data

  • Molecular Formula: C₃₃H₄₀N₂O₆
  • Molecular Weight: Approximately 560 g/mol
  • Spectroscopic Data: Structural elucidation has been achieved through techniques such as high-resolution electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy, which confirm the presence of various functional groups including hydroxyls and amines .
Chemical Reactions Analysis

Reactions

Chaetoglobosin F participates in various chemical reactions that highlight its potential as a therapeutic agent. Notably, it exhibits antifungal activity against several pathogenic fungi by disrupting cell membrane integrity.

Technical Details

  • Antifungal Mechanism: Chaetoglobosin F interacts with fungal cell membranes, leading to increased permeability and ultimately cell death.
  • Antitumor Activity: The compound has shown cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and inhibition of cell proliferation .
Mechanism of Action

Process

The mechanism by which Chaetoglobosin F exerts its biological effects involves multiple pathways:

  1. Cell Membrane Disruption: By integrating into fungal membranes, it alters membrane fluidity and integrity.
  2. Signal Pathway Modulation: In immune cells, it influences signaling pathways such as Toll-like receptor signaling, which plays a crucial role in immune response modulation .
  3. Cytotoxic Effects: In tumor cells, it induces apoptosis via mitochondrial pathways and affects cell cycle regulation.

Data

Studies have reported varying degrees of cytotoxicity against different cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death ranging from nanomolar to micromolar levels depending on the specific cell type .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chaetoglobosin F typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as methanol and ethyl acetate but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It exhibits reactivity towards nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Scientific Uses

Chaetoglobosin F has significant potential in various fields:

  • Pharmaceuticals: Its antitumor and antifungal properties make it a candidate for drug development against cancers and fungal infections.
  • Immunology: Research indicates its role in modulating immune responses, suggesting applications in autoimmune diseases and inflammation management .
  • Agriculture: Its phytotoxicity can be harnessed for developing bioherbicides or plant growth regulators.
Biosynthesis and Genetic Regulation of Chaetoglobosin F

Genomic Organization of Chaetoglobosin Biosynthetic Gene Clusters in Chaetomium globosum

The biosynthesis of chaetoglobosin F (CheF) is governed by a conserved ~65 kb biosynthetic gene cluster (BGC) in Chaetomium globosum. This cluster shares core genes with chaetoglobosin A (CheA) but exhibits distinct tailoring steps that yield the CheF derivative. The Che BGC typically contains 9–12 co-regulated genes, including:

  • Polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid gene (cheA): Synthesizes the core macrocyclic scaffold from acetyl-CoA and amino acid precursors [1] [7].
  • Standalone enoyl reductase (cheB): Catalyzes reductive steps during polyketide chain elongation [3].
  • Cytochrome P450 oxygenases (cheE, cheF, cheG): Modify the prochaetoglobosin intermediate through oxidation, epoxidation, and hydroxylation reactions critical for CheF diversification [1] [5].
  • Transporter genes (mfs): Facilitate efflux of mature chaetoglobosins, including CheF, from fungal cells [9].

Table 1: Core Genes in the Chaetoglobosin Biosynthetic Cluster

GeneProtein FunctionRole in CheF Biosynthesis
cheAPKS-NRPS hybrid enzymeSynthesizes the core macrocyclic alkaloid scaffold
cheBEnoyl reductaseControls polyketide chain reduction
cheE/cheF/cheGCytochrome P450 oxygenasesCatalyze tailoring steps (e.g., hydroxylation, epoxidation)
mfsMajor facilitator superfamily transporterEfflux of mature chaetoglobosins

Genomic comparisons reveal that the Che BGC is conserved across Penicillium and Chaetomium species but exhibits species-specific variations in tailoring enzymes that influence final chaetoglobosin profiles, including CheF [1] [7].

Role of Pathway-Specific Regulators (e.g., CgcheR) in Chaetoglobosin F Production

The Zn(II)₂Cys₆ transcription factor CgcheR is embedded within the Che BGC and serves as a master switch for chaetoglobosin biosynthesis. Key findings include:

  • Deletion of CgcheR abolishes CheF and CheA production by suppressing transcription of cheA, cheB, and P450 genes (cheE, cheF, cheG) [5] [9].
  • Overexpression of CgcheR increases CheA titers 5-fold (from 52 mg/L to 260 mg/L), confirming its role as a positive regulator [5].
  • CgcheR exhibits dual functionality: Beyond metabolic regulation, it directly influences asexual sporulation in C. globosum. ΔCgcheR mutants fail to produce conidia, linking secondary metabolism to developmental programs [1] [9].

CgcheR binds to specific promoter motifs (e.g., 5ʹ-CCGN₅CGG-3ʹ) upstream of Che BGC genes, directly activating their expression under conducive conditions [5].

Transcriptional Activation Mechanisms of Chaetoglobosin Biosynthetic Genes

CheF biosynthesis is activated through a multi-tiered regulatory hierarchy:1. Global regulators:- Velvet complex (CgVeA/CgLaeA): The light-responsive complex CgVeA-CgLaeA activates CgcheR and core Che genes. ΔCgVeA reduces CheA by 62% (51.32 mg/L → 19.76 mg/L), while CgVeA overexpression increases it to 206.59 mg/L [8].- Gα-cAMP/PKA signaling: Modulates velvet complex activity; knockdown of Gα subunit gna-1 reduces CgLaeA and CgVeA expression, impairing Che production [1].

  • Epigenetic regulation:
  • Histone acetyltransferase CgsptJ activates Che genes by promoting chromatin accessibility. ΔCgsptJ downregulates cheE, cheF, and cheG [1] [6].
  • Feedback repression:
  • CgTF6 (C₂H₂ zinc finger repressor): Downregulated by CgcheR and activated by high chaetoglobosin concentrations. ΔCgtf6 mutants exhibit 2.9-fold increased CheA production due to derepression of the Che BGC [6].

Table 2: Regulatory Network Controlling CheF Biosynthesis

RegulatorTypeEffect on Che GenesPhenotype of Mutant
CgcheRZn(II)₂Cys₆ TFDirect activationLoss of CheF/A; abolished sporulation
CgVeAVelvet complexIndirect activation via CgcheR62% reduced CheA
CgTF6C₂H₂ repressorFeedback repression2.9× increased CheA
CgLaeAGlobal TFChromatin remodelingComplete loss of Che metabolites

Cross-Regulation Between Secondary Metabolism and Fungal Developmental Processes

CheF biosynthesis is intrinsically linked to C. globosum's cellular development:

  • Sporulation:
  • The polyketide synthase pks-1 (melanin biosynthesis) is co-regulated with Che genes. Knockdown of pks-1 reduces CheF/A production by >80% and abolishes sporulation [10].
  • CgcheR mutants lack spores, confirming shared genetic control of development and metabolism [9].
  • Competitive metabolism:
  • Deletion of a competing PKS gene (Cgpks11) increases CheA titers 1.6-fold by redirecting metabolic flux toward the Che pathway [3].
  • CgXpp1 (bHLH repressor) deletion enhances CheA production by 4.2-fold (63.19 mg/L → 265.93 mg/L) but impairs mycelial growth and ascospore formation, demonstrating trade-offs between metabolism and development [4] [9].

  • Environmental integration:

  • Light represses Che production via the velvet complex, linking CheF synthesis to dark-phase development [8].
  • Nutrient stress (e.g., potato starch waste) upregulates Che BGC expression through carbon catabolite derepression [9].

These regulatory intersections highlight that CheF is not merely a metabolic endpoint but a dynamically regulated component of C. globosum's adaptive biology.

Compound Names Mentioned:Chaetoglobosin F, Chaetoglobosin A, Prochaetoglobosin, Cytochalasans, Chaetoglocin A, ML-236B (Compactin)

Properties

Product Name

Chaetoglobosin F

IUPAC Name

(1R,5S,7E,9S,11E,13R,14S,16R,17S,18R,19S)-5-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione

Molecular Formula

C32H38N2O5

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C32H38N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24-25,27,29,33,35H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,25-,27-,29-,31+,32+/m0/s1

InChI Key

KTFGDHPTDQFFRL-USMZZGTESA-N

SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

Synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Canonical SMILES

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C

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